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Compound of Interest

Compound Name: B 220

Cat. No.: B054107

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals address
autofluorescence issues encountered during B220 staining of tissue samples.

Troubleshooting Guide

High background or autofluorescence can obscure the specific B220 signal, leading to
difficulties in data interpretation. This guide provides a systematic approach to identifying and
mitigating common causes of autofluorescence.

Problem: High background fluorescence obscuring B220 signal.
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Potential Cause Recommended Solution

Aldehyde fixatives like formalin and
paraformaldehyde can cause autofluorescence
by reacting with amines to form Schiff bases.
Consider the following: « Minimize Fixation Time:
Use the shortest fixation time that adequately
o preserves tissue morphology.[1][2] « Choose a
Fixation-Induced Autofluorescence
Milder Fixative: If possible, use
paraformaldehyde instead of glutaraldehyde, as
it induces less autofluorescence.[1][2] ¢
Chemical Quenching: Treat tissues with sodium
borohydride or glycine to reduce aldehyde-

induced fluorescence.[1][2][3]

Several native biological structures can
fluoresce, including: « Red Blood Cells: The
heme group in red blood cells is a significant
source of autofluorescence.[1][3] Perfuse
tissues with PBS before fixation to remove red
Endogenous Autofluorescence from Tissue blood cells.[1][2][3] If perfusion is not possible,
Components specific quenching steps may be necessary. ¢
Collagen and Elastin: These structural proteins
autofluoresce, primarily in the blue and green
spectra.[3][4] ¢ Lipofuscin: These "age
pigments" are autofluorescent granules that

accumulate in various cell types.[1][4]
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The primary or secondary antibody may bind to
unintended targets, contributing to background
signal.[5][6] * Optimize Antibody Concentration:
Perform a titration to find the lowest antibody
concentration that still provides a robust specific

Non-Specific Antibody Binding signal.[7] « Use Appropriate Blocking Buffers:
Block with normal serum from the species in
which the secondary antibody was raised.[6][7] ¢
Run Controls: Always include a secondary
antibody-only control to assess non-specific
binding.[2]

The chosen fluorophore's emission spectrum
may overlap with the autofluorescence
spectrum. « Shift to Far-Red Fluorophores:
Suboptimal Fluorophore Selection Autofluorescence is typically weaker in the far-
red and near-infrared regions of the spectrum.
[1][3][8] Consider using fluorophores like Alexa

Fluor 647 or similar dyes.

Frequently Asked Questions (FAQs)

Q1: What is the first step | should take to troubleshoot autofluorescence in my B220 staining?

Al: The first step is to identify the source of the autofluorescence. This can be done by
examining an unstained section of your tissue under the microscope. You should also include
proper controls in your experiment, such as a sample stained only with the secondary antibody,
to differentiate between tissue autofluorescence and non-specific antibody binding.[1][2]

Q2: Are there commercially available reagents specifically for quenching autofluorescence?

A2: Yes, several commercial kits are available that are designed to quench autofluorescence
from various sources. Reagents like TrueVIEW™ and Sudan Black B have been shown to be
effective.[1][4][9] Sudan Black B is particularly useful for quenching lipofuscin-based
autofluorescence.[1][2]

Q3: Can | use a different fixation method to avoid autofluorescence?
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A3: Yes, if your experimental design allows, consider using organic solvents like ice-cold
methanol or ethanol for fixation, as they generally induce less autofluorescence than aldehyde-
based fixatives.[2][3] However, be aware that these fixatives may not be suitable for all
antigens, so validation is necessary.

Q4: Will guenching autofluorescence affect my specific B220 signal?

A4: Some quenching methods have the potential to reduce the specific signal. For example,
some commercial quenchers may slightly diminish the intensity of your target signal.[8][10] It is
crucial to optimize the quenching protocol and, if necessary, adjust your antibody
concentrations to maintain a good signal-to-noise ratio.

Q5: My B220 staining is in lymphoid tissue, which has a lot of red blood cells. What's the best
approach?

A5: For tissues rich in red blood cells, the most effective method to reduce autofluorescence is
to perfuse the animal with PBS prior to tissue harvesting and fixation.[1][2][3] If working with
post-mortem or archival tissue where perfusion was not possible, you can try treating the tissue
sections with a red blood cell lysis buffer or using quenching agents that are effective against
heme-induced autofluorescence.

Quantitative Data Summary

The effectiveness of different autofluorescence quenching methods can vary depending on the
tissue type, fixation method, and the source of the autofluorescence. The following table
summarizes the reported effectiveness of common quenching agents.
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Quenching Agent

Target
Autofluorescence
Source

Reported
Effectiveness

Potential
Drawbacks

Sodium Borohydride

Aldehyde-induced

Moderate to high

Can have mixed
results; may damage
tissue integrity with
prolonged exposure.

[1](21[3]

Sudan Black B

Lipofuscin, Aldehyde-

induced

High

Can introduce its own
background in some
channels; less
effective against
collagen and red
blood cell

autofluorescence.[1]

[2]4]

Eriochrome Black T

Lipofuscin, Aldehyde-
induced

Moderate to high

Similar to Sudan
Black B.[1][2]

Non-lipofuscin

Can slightly reduce

TrueVIEW™ (collagen, elastin, red ) o
S High specific signal
(Commercial Kit) blood cells, aldehyde- ) ]
) intensity.[4][9]
induced)
Can have variable
Copper Sulfate General Moderate
success.[4]
Can damage tissue
and the target epitope;
UV Photobleaching General Moderate may not be effective
for all types of
autofluorescence.
Experimental Protocols
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Protocol 1: Sodium Borohydride Treatment for
Quenching Aldehyde-Induced Autofluorescence

This protocol is for use on formalin- or paraformaldehyde-fixed tissue sections.

Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize the sections
in xylene and rehydrate through a graded series of ethanol to distilled water.

o Antigen Retrieval: Perform antigen retrieval as required for the B220 antibody.
e Sodium Borohydride Incubation:
o Prepare a fresh 0.1% solution of sodium borohydride in PBS.

o Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room
temperature.

¢ Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).

» Blocking and Staining: Proceed with the standard B220 immunofluorescence staining
protocol, starting with the blocking step.

Protocol 2: Sudan Black B Treatment for Quenching
Lipofuscin Autofluorescence

This protocol is effective for tissues with high lipofuscin content, such as neuronal tissue, but
can also reduce other sources of autofluorescence.

o Complete Staining Protocol: Perform the entire B220 immunofluorescence staining protocol,
including primary and secondary antibody incubations and final washes.

e Sudan Black B Incubation:
o Prepare a 0.1% Sudan Black B solution in 70% ethanol.

o Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room
temperature in the dark.
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» Destaining and Washing:

o Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.

o Wash thoroughly with PBS.

e Mounting: Mount the coverslip with an aqueous mounting medium.

Visualizations
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Autofluorescence Troubleshooting Workflow

High Background Observed

Examine Unstained Run Secondary
Tissue Section Antibody Only Control
Fluorescence Staining
Observed Observed

Autofluorescence

Confirmed Non-specific Binding

Identify Potential Source
(Fixation, Endogenous)

Optimize Staining Protocol
(Antibody Titration, Blocking)

Implement Quenching Strategy
(e.g., Sodium Borohydride, Sudan Black B)

Evaluate B220 Signal-to-Noise Ratio

Successful Staining Further Optimization Needed
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Autofluorescence Quenching Decision Tree

Primary Source of Autofluorescence?

Aldehyde-induced / Lipofuscin

Multiple/Unknown

Aldehyde Fixation Lipofuscin Red Blood Cells Multiple/Unknown

Use Sodium Borohydride Use Sudan Black B Perfuse with PBS (ideal) Use Broad-Spectrum Shift to Far-Red
or Glycine or Commercial Quencher or use RBC Lysis Buffer Commercial Quencher (e.g., TrueVIEW™) Fluorophore

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Quenching Autofluorescence
in B220 Stained Tissue]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054107#quenching-autofluorescence-in-b220-
stained-tissue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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